

Toxicological effects of Heliosit components

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Compound of Interest

Compound Name: *Heliosit*

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An In-depth Technical Guide on the Toxicological Effects of **Heliosit®** Orthodontic Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing scientific literature on the toxicological effects of the core components of **Heliosit®** Orthodontic, a light-cured, highly translucent luting composite manufactured by Ivoclar Vivadent. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and dental material safety assessment.

Core Components of Heliosit® Orthodontic

Heliosit® Orthodontic is a resin-based composite. Its monomer matrix is primarily composed of:

- Bisphenol A-glycidyl methacrylate (Bis-GMA)
- Urethane dimethacrylate (UDMA)
- 1,10-Decandiol dimethacrylate

The filler material is highly dispersed silicon dioxide, and the composite also contains catalysts and stabilizers[1][2][3][4][5][6]. The monomer matrix constitutes approximately 85% by weight, while the filler makes up about 14% and additional contents account for the remaining 1%[1][2][3][4].

Toxicological Profile of Core Monomers

The biocompatibility of dental composites is a significant area of research, as unpolymerized monomers can leach into the oral environment and potentially cause adverse biological effects[7]. The primary toxicological concerns associated with the core monomers of **Heliosit®** Orthodontic—Bis-GMA, UDMA, and 1,10-decandiol dimethacrylate—revolve around their potential for cytotoxicity, genotoxicity, and estrogenic activity.

Cytotoxicity

Cytotoxicity, or cell toxicity, is a critical parameter in assessing the biocompatibility of dental materials. Studies have shown that monomers leached from resin-based composites can induce cytotoxic effects in various cell types, particularly human dental pulp cells, gingival fibroblasts, and macrophages[8][9].

Quantitative Cytotoxicity Data

Monomer	Cell Line	Assay	Concentration	Effect	Reference
Bis-GMA	Human Peripheral Blood Mononuclear Cells	MTT	0.06–1 mM	44–95% decrease in mitochondrial activity	[8]
UDMA	Human Peripheral Blood Mononuclear Cells	MTT	0.05–2 mM	50–93% decrease in mitochondrial activity	[8]
UDMA	Human Dental Pulp Cells	N/A	0.1-0.35 mM	29-49% decrease in cell viability	[10]
TEGDMA	Human Peripheral Blood Mononuclear Cells	MTT	2.5–10 mM	26–93% decrease in mitochondrial activity	[8]
TEGDMA	Human Dental Pulp Cells	WST-1	1.5 and 3 mM (24h)	Significant reduction in viability	[8]
TEGDMA	Murine Macrophages	MTT	N/A (24h)	~75% cytotoxicity compared to control	[8]
TEGDMA	Human Pulmonary Cells (A549)	XTT	EC50: 1.83 mmol/L	Mitochondrial dehydrogenase activity inhibition	[2][11]
TEGDMA Metabolites	Human Pulmonary	XTT	2,3-EMA: 1.65, MA:	Varied cytotoxic	[2]

Cells (A549)

4.91, PFA: effects
5.48 (EC50 in
mmol/L)

*Triethylene glycol dimethacrylate (TEGDMA) is a structurally similar dimethacrylate monomer to 1,10-decandiol dimethacrylate, and its toxicological data is often considered relevant in the broader context of dimethacrylate toxicity.

Experimental Protocols: Cytotoxicity Assays

- **MTT Assay:** This colorimetric assay measures the reduction of methylthiazolyldiphenyl-tetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
 - **Cell Seeding:** Cells (e.g., L929 fibroblasts, human peripheral blood mononuclear cells) are seeded in 96-well plates at a specific density (e.g., 25,000 cells/mL) and incubated for 24 hours[12].
 - **Exposure:** The culture medium is replaced with eluates from the test material or direct exposure to monomer solutions at various concentrations for a defined period (e.g., 24, 48, or 72 hours)[8][12].
 - **MTT Addition:** An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
 - **Quantification:** The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
- **WST-1 Assay:** Similar to the MTT assay, this method uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases.
 - **Procedure:** The protocol is analogous to the MTT assay, with the advantage that the formazan product is already soluble, simplifying the quantification step[8].
- **LDH Release Assay:** This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

- Principle: Increased LDH activity in the cell culture supernatant is an indicator of cytotoxicity and cell lysis[8].

Genotoxicity

Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell. Monomers from dental composites have been investigated for their genotoxic potential, which could lead to mutations and potentially more severe long-term health effects.

Quantitative Genotoxicity Data

Monomer	Cell Line	Assay	Concentration	Effect	Reference
UDMA	Human Lymphocytes	Comet Assay	0.1 and 1.0 mM	Concentration-dependent increase in DNA damage	
UDMA	RAW264.7 Macrophages	Micronucleus Assay	Significant at 10 μ M	Increased micronucleus formation	
TEGDMA	RAW264.7 Macrophages	Micronucleus Assay, Comet Assay	Dose-dependent	Increase in micronuclei and DNA strand breaks	

Experimental Protocols: Genotoxicity Assays

- Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.
 - Cell Preparation: Cells are embedded in a low-melting-point agarose on a microscope slide.
 - Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

- Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA (with strand breaks) migrates away from the nucleus, forming a "comet tail."
- Visualization and Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
- Micronucleus Assay: This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
 - Cell Culture and Exposure: Cells are exposed to the test substance.
 - Cytokinesis Block: A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one nuclear division.
 - Staining and Scoring: The cells are harvested, fixed, and stained. The number of micronuclei in binucleated cells is then scored under a microscope.

Estrogenicity

Certain components of dental composites, particularly Bis-GMA, have been studied for their potential to mimic the effects of estrogen, a phenomenon known as xenoestrogenicity. This is a concern due to the structural similarity of Bis-GMA's precursor, bisphenol A (BPA), to natural estrogens.

Key Findings on Estrogenicity

- Dental sealants based on Bis-GMA have been shown to increase cell proliferation, progesterone receptor expression, and pS2 secretion in human estrogen-sensitive MCF-7 breast cancer cells[1][4].
- The estrogenic effects are attributed to the leaching of bisphenol A (BPA) and bisphenol A dimethacrylate from the resin[1][4].
- One study detected BPA in the saliva of subjects treated with a Bis-GMA-based sealant, with concentrations ranging from 90 to 931 micrograms in saliva collected within one hour after treatment[1][4].

- It is important to note that while some studies suggest potential estrogenic effects, others conclude that the amount of BPA released from dental restorations is generally low and far below the doses required to affect the reproductive tract[3].

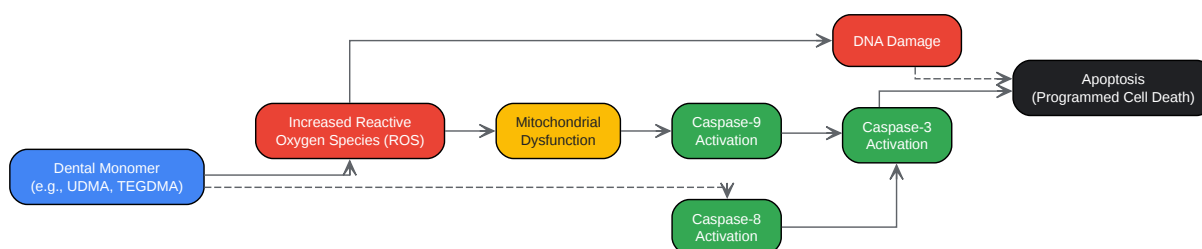
Experimental Protocol: E-Screen Assay

- Principle: This bioassay measures the estrogen-stimulated proliferation of human breast cancer cells (MCF-7).
 - Cell Culture: MCF-7 cells, which are estrogen-responsive, are cultured in a steroid-depleted medium.
 - Exposure: The cells are then exposed to various concentrations of the test substance.
 - Proliferation Measurement: After a defined incubation period, cell proliferation is measured. An increase in cell number compared to the control indicates an estrogenic effect.

Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of dental resin monomers are often mediated through complex cellular signaling pathways. A common mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Oxidative Stress and Apoptosis Pathway



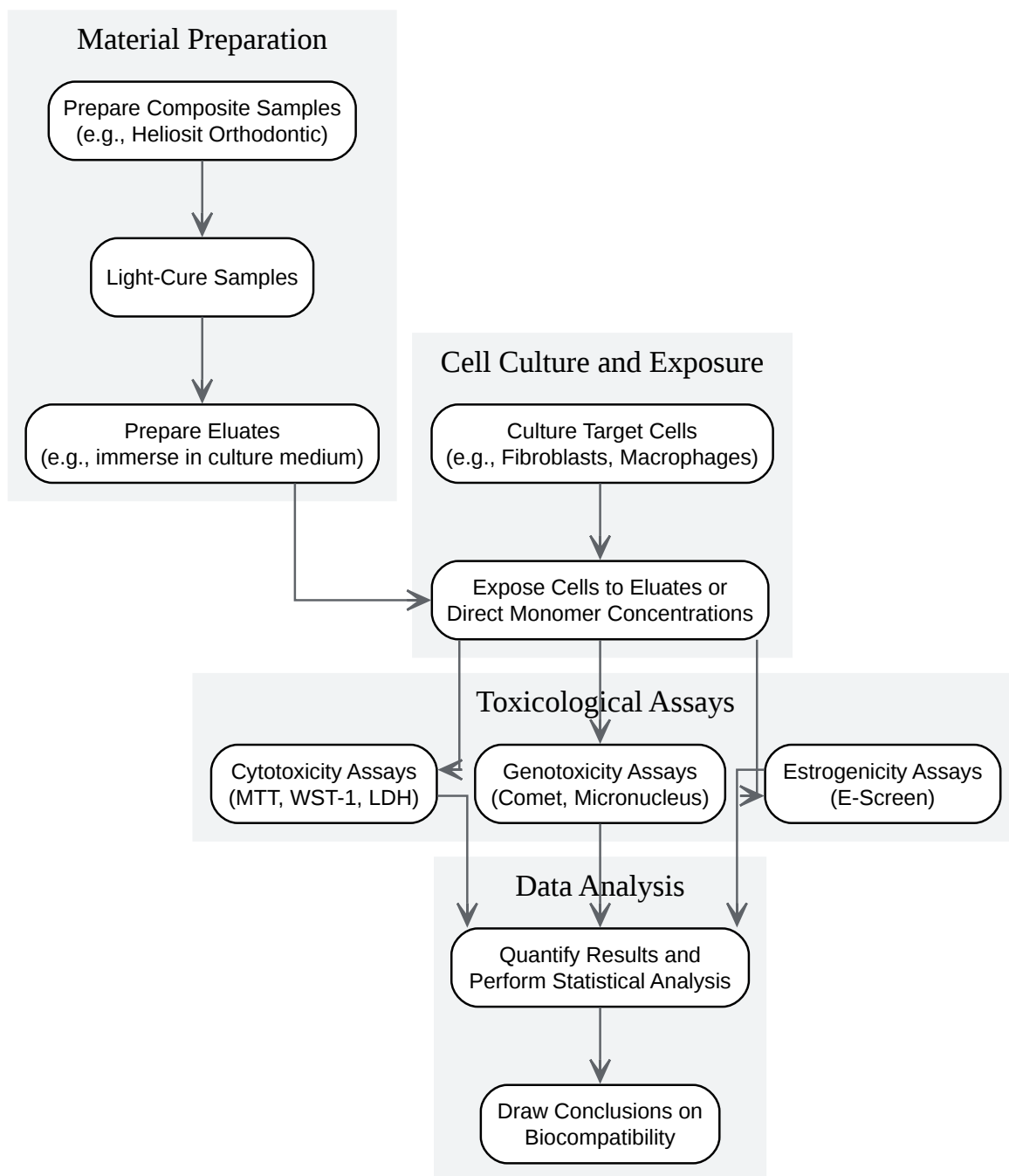
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Caption: Proposed signaling pathway for monomer-induced cytotoxicity.

Studies have indicated that monomers like UDMA and TEGDMA can induce apoptosis (programmed cell death) in various cell types. This process is often initiated by an increase in intracellular ROS, leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases. Specifically, the activation of caspase-3, -8, and -9 has been observed following exposure to these monomers.

Experimental Workflows

General Workflow for In Vitro Biocompatibility Testing of Dental Composites



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Caption: A generalized workflow for in vitro toxicological assessment of dental composites.

Conclusion

The components of **Heliosit®** Orthodontic, particularly the monomers Bis-GMA and UDMA, have been the subject of numerous toxicological studies. The available data indicate that these substances can elicit cytotoxic and genotoxic effects in a dose-dependent manner in various in vitro models. Furthermore, the potential for estrogenic activity, primarily associated with the release of BPA from Bis-GMA, has been raised as a concern.

It is crucial for researchers, scientists, and drug development professionals to consider these potential toxicological effects when evaluating the safety of resin-based dental materials. The experimental protocols and data presented in this guide offer a foundational understanding of the current state of research in this area. Further in vivo studies are necessary to fully elucidate the clinical relevance of these in vitro findings. The continued development of dental materials with improved biocompatibility remains a key objective in the field of dentistry.

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